molecular formula C19H41N7O3 B14762846 Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)

Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)

Cat. No.: B14762846
M. Wt: 415.6 g/mol
InChI Key: AOYBWIFDEKCZQY-UHFFFAOYSA-N
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Description

Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple amino and carbamate groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI) typically involves multi-step organic reactions. One common method includes the reaction of appropriate amines with carbamoyl chlorides under controlled conditions. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N- [4- [ (3-amino-2-chloro-4-quinolinyl)amino]butyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, [4-[(3-aminopropyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester

Uniqueness

Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple amino and carbamate groups allow for diverse interactions and applications, setting it apart from similar compounds .

Properties

Molecular Formula

C19H41N7O3

Molecular Weight

415.6 g/mol

IUPAC Name

[2-[6-(hydrazinylmethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminopentylamino)butyl]carbamate

InChI

InChI=1S/C19H41N7O3/c1-2-17(20)9-14-22-10-7-8-13-25-19(28)29-15-18(27)24-12-6-4-3-5-11-23-16-26-21/h16-17,22H,2-15,20-21H2,1H3,(H,23,26)(H,24,27)(H,25,28)

InChI Key

AOYBWIFDEKCZQY-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=CNN)N

Origin of Product

United States

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